molecular formula C6H11ClFN B1419658 (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1212147-76-6

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1419658
CAS No.: 1212147-76-6
M. Wt: 151.61 g/mol
InChI Key: FPDSLCOFKNCANY-DKECMWHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a chiral, synthetically valuable building block in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key structural motif for the design and synthesis of protease inhibitors. This scaffold is recognized for its ability to confer favorable conformational properties to peptide-mimetic molecules, potentially enhancing target binding and metabolic stability . The 3-azabicyclo[3.1.0]hexane core is a privileged structure in antiviral research. It has been successfully employed as a superior substitute for traditional amino acids at the P2 position of potent viral protease inhibitors, most notably in the design of SARS-CoV-2 main protease (M pro ) inhibitors such as nirmatrelvir, the active ingredient in Paxlovid . The specific incorporation of the (fluoromethyl) group at the 6-position, as in this compound, offers researchers a versatile handle for further synthetic modification. This allows for fine-tuning the molecule's electronic properties, lipophilicity, and overall steric profile, making it an essential tool for conducting structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacological properties of candidate drug molecules . This product is intended for laboratory research use only.

Properties

IUPAC Name

(1S,5R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H/t4?,5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDSLCOFKNCANY-DKECMWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CF)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CF)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-(fluoromethyl)-3-azabicyclo[310]hexane hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent/Modification Key Features Biological Activity/Application Evidence ID
(1R,5S)-6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 6-Fluoromethyl Small, electronegative substituent; hydrochloride salt Hypothesized CNS activity (based on analogs) N/A
(1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane 6-Trifluoromethylphenyl Bulky aromatic group; stereochemistry (6S) Potential RBP4 antagonist (synthetic intermediate)
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride 1-Naphthyl Aromatic, lipophilic substituent Triple reuptake inhibitor (NE > DA > 5-HT); sustained release formulations
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride 6-Carboxylic acid Polar, ionizable group Building block for peptidomimetics or prodrugs
(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride 3-Methyl, 6-carboxylic acid Methylation at N3; stereochemical inversion (1S,5R) Supplier-listed for medicinal chemistry
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 6,6-Dimethyl, 2-ester Steric hindrance (dimethyl); ester moiety Intermediate in IDH1 inhibitor synthesis

Key Observations :

  • Stereochemistry: Stereochemical variations (e.g., 1R,5S vs. 1S,5R in ) significantly alter receptor binding. For example, the (1R,5S)-naphthyl analog in shows potent norepinephrine reuptake inhibition, suggesting stereospecific activity .
  • Functional Groups : Carboxylic acid derivatives () are more water-soluble but may require prodrug strategies for CNS delivery, whereas ester-containing compounds () serve as synthetic intermediates .

Pharmacological and Pharmacokinetic Profiles

Neurotransmitter Reuptake Inhibition

The (1R,5S)-naphthyl analog () exhibits a unique triple reuptake inhibition profile:

  • Potency Ratios : NE : DA : 5-HT = 1 : 0.17 : 0.07 .
  • Sustained Release Formulation : A 25% w/w tablet showed 50% dissolution at 4 hours and 80% at 8 hours, reducing Cmax by 30–70% compared to immediate-release formulations .

In contrast, the target compound’s fluoromethyl group may modulate selectivity toward specific monoamine transporters, though direct data are lacking.

Enzymatic Activity

Compounds like methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride () are intermediates in synthesizing mutant IDH1 inhibitors, indicating the scaffold’s versatility in targeting metabolic enzymes .

Physicochemical Properties

Property Target Compound (1R,5S)-Naphthyl Analog 6-Carboxylic Acid Analog
Molecular Weight ~207.6 g/mol ~329.8 g/mol ~190.6 g/mol
logP (Predicted) Moderate (~1.5) High (~3.8) Low (~0.5)
Solubility (HCl salt) High Moderate High

Notes: The fluoromethyl group likely enhances lipophilicity compared to carboxylic acid analogs, favoring membrane permeability .

Biological Activity

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H9_9ClFN, with a molecular weight of approximately 145.58 g/mol. Its unique bicyclic structure is characterized by the presence of a fluoromethyl group that influences its chemical reactivity and biological interactions.

Opioid Receptor Interaction

Research has demonstrated that compounds within the azabicyclo[3.1.0]hexane class can act as ligands for μ-opioid receptors, which are critical in pain modulation and other physiological processes. A study focused on 3-azabicyclo[3.1.0]hexane derivatives indicated that modifications to the structure can lead to significant increases in binding affinity for these receptors, achieving picomolar levels of affinity for μ receptors while displaying selectivity over δ and κ subtypes .

Pharmacological Applications

The biological evaluation of related compounds has suggested potential applications in treating conditions like pruritus in dogs, showcasing the therapeutic versatility of this compound class . The presence of the fluoromethyl group may enhance the pharmacokinetic properties of these compounds, potentially leading to improved efficacy and reduced side effects.

The mechanism through which this compound exerts its effects is likely linked to its interaction with specific receptors involved in neurotransmission and pain pathways. Preliminary studies indicate that similar compounds can influence various biochemical pathways, suggesting a multifaceted mechanism of action .

Case Studies and Research Findings

StudyFindings
Opioid Receptor Binding Achieved picomolar binding affinity to μ-opioid receptors; selective over δ and κ subtypes .
Therapeutic Potential Demonstrated efficacy in treating pruritus; potential for broader applications in pain management .
Chemical Reactivity The fluoromethyl group enhances nucleophilic substitutions and electrophilic additions, potentially leading to novel derivatives with unique biological activities .

Q & A

Q. What are the key challenges in synthesizing (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, and how can stereochemical purity be ensured?

Synthesis of bicyclic azabicyclo compounds often requires multistep routes with precise control over stereochemistry. For this compound, cyclization of precursors (e.g., amino-protected intermediates) under acidic or basic conditions is critical. Stereochemical control can be achieved via asymmetric catalysis or chiral auxiliaries. Post-synthesis, techniques like chiral HPLC or NMR (using chiral shift reagents) are recommended to verify enantiomeric excess .

Q. What analytical methods are most reliable for characterizing the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the bicyclic framework and fluoromethyl group position.
  • X-ray crystallography : Resolves absolute stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC with UV/RI detection : Assesses purity (>95% typical for research-grade material) .

Q. How does the fluoromethyl group affect solubility and stability in aqueous buffers?

Fluorination typically reduces polarity, decreasing water solubility compared to hydroxyl or carboxyl analogs. Stability studies (pH 3–9, 25–37°C) using UV-Vis or LC-MS can identify degradation products. Buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤1%) are recommended for biological assays .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing racemization during fluoromethyl group introduction?

  • Radical fluoromethylation : Use of fluoromethyl iodide (ICH2_2F) with AIBN initiators under inert atmospheres.
  • Electrophilic substitution : Fluoromethyl triflate in the presence of non-nucleophilic bases (e.g., DIPEA).
  • Low-temperature conditions (−20°C to 0°C) reduce side reactions. Reaction progress should be monitored via TLC or inline IR .

Q. How does this compound interact with neurological targets (e.g., monoamine transporters), and what in vitro models validate its selectivity?

Pharmacodynamic studies using radioligand binding assays (e.g., 3^3H-dopamine uptake inhibition in HEK293 cells expressing human dopamine transporters) can quantify affinity (Ki_i). Selectivity is assessed via parallel assays for serotonin/norepinephrine transporters. Molecular docking simulations (using cryo-EM structures) may explain fluoromethyl-induced steric effects on binding .

Q. What are the metabolic pathways of this compound in hepatic microsomes, and how does fluorination influence CYP450 interactions?

Incubate with human liver microsomes (HLMs) and NADPH cofactors. LC-MS/MS identifies phase I metabolites (oxidation, defluorination). Fluorine’s electronegativity slows CYP3A4-mediated oxidation, increasing plasma half-life. Comparative studies with non-fluorinated analogs highlight metabolic stability improvements .

Q. How can computational modeling predict off-target effects or toxicity risks?

  • QSAR models : Train on datasets of azabicyclo compounds with known ADMET profiles.
  • Molecular dynamics simulations : Analyze interactions with hERG channels to assess cardiac toxicity.
  • In silico toxicity platforms (e.g., Derek Nexus): Predict mutagenicity or hepatotoxicity based on structural alerts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

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